2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C₁₆H₂₅BrClNO It is known for its unique structure, which includes a brominated phenoxy group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-bromo-4-isopropylphenol with 2-chloroethylpiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenoxyethylpiperidine.
Substitution: Various substituted phenoxyethylpiperidine derivatives.
Scientific Research Applications
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group may play a crucial role in binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
- 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]piperidine hydrochloride
- 2-[2-(2-Fluoro-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-12(2)13-6-7-16(15(17)11-13)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKHOVASHDIQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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